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{2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Cat. No.: B13199159
M. Wt: 172.22 g/mol
InChI Key: GPSHMLBXTARJOS-UHFFFAOYSA-N
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Description

Significance of Spiroketals in Modern Organic Chemistry

Spiroketals are a prominent structural motif found in a vast array of biologically active natural products, including pheromones, antibiotics, and marine toxins. nih.govrsc.org Their rigid, three-dimensional structure is often crucial for their biological function, allowing for precise spatial orientation of functional groups to interact with biological targets such as proteins and enzymes. tandfonline.com This inherent three-dimensionality makes spiroketals attractive scaffolds in drug discovery, offering a greater degree of structural diversity compared to more planar aromatic systems. tandfonline.com

The unique stereochemistry of the spirocyclic center, coupled with the anomeric effects within the ketal system, presents both challenges and opportunities in synthetic organic chemistry. The development of stereoselective methods for the synthesis of spiroketals is an active area of research, as the biological activity of these compounds is often dependent on their specific stereoisomeric form.

Key Areas of Spiroketal Significance
Area of SignificanceDescriptionExamples of Natural Products
Natural ProductsCore scaffold in numerous biologically active compounds isolated from various natural sources. nih.govGriseofulvin, Reveromycin A, Avermectin nih.govtandfonline.com
Medicinal ChemistryPrivileged scaffold in drug discovery due to its rigid 3D structure, enabling specific interactions with biological targets. rsc.orgTofogliflozin (SGLT2 inhibitor) tandfonline.com
Synthetic ChemistryA challenging and rewarding target for the development of new stereoselective synthetic methodologies.-
Materials SciencePotential building blocks for the creation of novel polymers and functional materials.-

Overview of the Spiro[4.5]decane Core Structure in Chemical Research

The spiro[4.5]decane ring system, which consists of a five-membered ring fused to a six-membered ring through a common carbon atom, is a frequently encountered scaffold in the broader class of spirocyclic compounds. Its derivatives have been the subject of considerable research due to their presence in various biologically active molecules and their utility as synthetic intermediates.

Methodologies for the synthesis of the spiro[4.5]decane skeleton are diverse and include metal-catalyzed or organo-catalyzed domino cyclization reactions, Lewis acid-promoted Nazarov cyclizations, and Au(I)-catalyzed cyclization/semipinacol rearrangement cascades. researchgate.net These synthetic strategies aim to control the diastereoselectivity of the reaction to afford specific stereoisomers of the spiro[4.5]decane core. The functionalization of this scaffold allows for the exploration of a wide chemical space, leading to the development of novel compounds with potential therapeutic applications, such as inhibitors of the prolyl hydroxylase domain (PHD). rsc.org

Synthetic Approaches to the Spiro[4.5]decane Skeleton
Synthetic MethodDescription
Domino Cyclization ReactionsMetal-catalyzed or organo-catalyzed cascade reactions to construct the spirocyclic framework. researchgate.net
Nazarov CyclizationLewis acid-promoted cyclization of divinyl ketones to form the spiro[4.5]decane skeleton. researchgate.net
Au(I)-Catalyzed Cyclization/Semipinacol RearrangementA cascade reaction of 1,6-enynes to construct functionalized spiro[4.5]decanes. researchgate.net
FeCl3-Promoted One-Step SynthesisA direct method for the synthesis of spiro[4.5]decane derivatives. amanote.com

Scope of Academic Research on {2,7-Dioxaspiro[4.5]decan-3-yl}methanol and Related Dioxaspiro[4.5]decane Derivatives

A comprehensive review of the current academic literature reveals a notable absence of specific research focused on the chemical compound This compound . While the broader class of dioxaspiro[4.5]decanes has been investigated, this particular isomer with oxygen atoms at the 2 and 7 positions and a methanol (B129727) group at the 3-position does not appear to be a subject of published studies.

In contrast, significant research has been conducted on other isomers of dioxaspiro[4.5]decane. For instance, derivatives of 1,4-dioxaspiro[4.5]decane have been synthesized and evaluated for their potential as 5-HT1A receptor ligands and α1-adrenoceptor antagonists. nih.govnih.gov These compounds serve as important intermediates in the synthesis of pharmaceuticals and other organic chemicals. researchgate.net Similarly, 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives have been explored as potent and selective 5-HT1A receptor agonists.

The synthesis of novel 1,4-dioxaspiro[4.5]decane compounds from oleic acid has also been reported, with potential applications as biolubricants. researchgate.net Furthermore, research into spirocyclic chromane (B1220400) derivatives, which can incorporate a spiro[4.5]decane moiety, has identified potential treatments for prostate cancer. nih.gov

The lack of specific research on this compound suggests that it may be a novel compound that has not yet been synthesized or characterized, or its synthesis and properties have not been disclosed in publicly available literature. Future research in the field of spiroketal chemistry may yet shed light on the properties and potential applications of this specific molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B13199159 {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2,9-dioxaspiro[4.5]decan-3-ylmethanol

InChI

InChI=1S/C9H16O3/c10-5-8-4-9(7-12-8)2-1-3-11-6-9/h8,10H,1-7H2

InChI Key

GPSHMLBXTARJOS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(OC2)CO)COC1

Origin of Product

United States

Synthetic Methodologies for 2,7 Dioxaspiro 4.5 Decan 3 Yl Methanol and Its Congeners

General Strategies for Dioxaspiro[4.5]decane Scaffold Formation

The formation of the fundamental dioxaspiro[4.5]decane ring system can be achieved through several robust synthetic strategies. These methods focus on the efficient construction of the characteristic spirocyclic junction where a cyclohexane (B81311) ring and a five-membered dioxolane ring share a single carbon atom.

Acid-Catalyzed Ketalization and Spirocyclization Reactions

Acid-catalyzed ketalization represents one of the most direct and widely utilized methods for the synthesis of spiroketals. researchgate.net This approach typically involves the reaction of a suitable diol with a ketone. For the dioxaspiro[4.5]decane scaffold, this is commonly achieved by reacting a precursor containing two hydroxyl groups with cyclohexanone (B45756), or conversely, a cyclohexane-based diol with a five-carbon ketone.

The reaction mechanism proceeds via protonation of the ketone's carbonyl oxygen by an acid catalyst, which enhances its electrophilicity. This is followed by the nucleophilic attack of one hydroxyl group from the diol to form a hemiketal intermediate. Subsequent intramolecular cyclization, involving the second hydroxyl group attacking the protonated hemiketal, and the elimination of a water molecule, yields the thermodynamically stable spiroketal. A notable example is the synthesis of 1,4-dioxaspiro[4.5]decane derivatives from the reaction of methyl 9,10-dihydroxyoctadecanoate with cyclohexanone, catalyzed by montmorillonite (B579905) KSF clay, which acts as a solid acid catalyst. researchgate.net

Reactant 1Reactant 2CatalystProduct Scaffold
Diol (e.g., Ethane-1,2-diol)CyclohexanoneProtic or Lewis Acid1,4-Dioxaspiro[4.5]decane
Dihydroxy KetoneN/AProtic or Lewis AcidDioxaspiro[4.5]decane

Prins–Pinacol Annulation in Spiroketal Construction

A more complex and powerful strategy for constructing spirocyclic systems is the tandem Prins–Pinacol reaction. wikipedia.orgslideshare.net This cascade process combines an initial Prins reaction, which is the electrophilic addition of an aldehyde or ketone to an alkene, with a subsequent Pinacol-type rearrangement to form the desired spiro-scaffold. wikipedia.orgslideshare.net

A novel Lewis acid-catalyzed Prins/Pinacol cascade has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.org In this process, an aldehyde reacts with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The Lewis acid activates the aldehyde, which is then attacked by the alkene, initiating the Prins cyclization. The resulting cationic intermediate undergoes a Pinacol rearrangement, which involves ring expansion of the cyclobutanol (B46151) moiety to form a stable spiro[4.5]decanone structure. rsc.org This method is effective for a wide range of aromatic, aliphatic, and heteroaromatic aldehydes, demonstrating its versatility in constructing the core spiro-framework. rsc.org

Organometallic Chemistry Approaches for Spiro[4.5]decane Systems

In recent decades, transition-metal-catalyzed reactions have emerged as powerful alternatives to traditional acid-catalyzed methods, often proceeding under milder conditions. researchgate.net Catalysts based on gold, palladium, copper, and rhodium have been successfully employed in the spiroketalization of alkynyl diols. researchgate.net The mechanism typically involves the activation of the alkyne by the metal catalyst, making it susceptible to intramolecular nucleophilic attack by the hydroxyl groups, leading to the formation of the spiroketal.

Furthermore, modern synergistic approaches combining photocatalysis and organocatalysis have been developed for the diastereoselective synthesis of functionalized spiro[4.5]decane derivatives. mdpi.com For instance, the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones, using a chiral phosphoric acid catalyst under photocatalyst-free conditions, yields 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.com

Electrophile-Promoted Tandem Cyclization Strategies for Spiroketals

Electrophile-promoted cyclizations provide an elegant route to complex cyclic and spirocyclic systems. In this strategy, an external electrophile initiates a cascade of bond-forming events, leading to the rapid construction of the target scaffold. While not always forming a spiroketal directly, the principle can be applied to suitable precursors.

An example of this strategy is the regioselective spirocyclization of a 2-biphenylacetylene, which can be controlled by fixing the substrate's conformation within a hollow-cage host. nih.govresearchgate.net In the presence of an electrophile, the substrate undergoes a 5-endo-dig cyclization selectively, a pathway that is disfavored in standard organic media. nih.govresearchgate.net This demonstrates how electrophilic activation, combined with conformational control, can direct the outcome of a cyclization to form a spiro-junction. This principle can be extended to oxygen-containing systems for the synthesis of spiroketals from appropriately designed polyene or enyne precursors.

Targeted Synthesis of the {2,7-Dioxaspiro[4.5]decan-3-yl}methanol Scaffold and Related Methanol (B129727) Derivatives

The specific synthesis of this compound requires methods that not only form the spiroketal core but also incorporate the hydroxymethyl group at the C-3 position of the dioxolane ring. This is most directly achieved by using starting materials that already contain the required three-carbon backbone with a hydroxyl function.

Routes Involving Glycerol (B35011) and Modified Polyols

Glycerol is an ideal and readily available starting material for the synthesis of this compound due to its three-carbon backbone and three hydroxyl groups. The structure of the target molecule, featuring a five-membered dioxolane ring, strongly suggests a synthesis based on the reaction between the 1,2-diol moiety of glycerol and a six-membered cyclic ketone.

The most straightforward approach is the direct acid-catalyzed ketalization of glycerol with cyclohexanone. In this reaction, the 1,2-hydroxyl groups of glycerol react preferentially with cyclohexanone to form the more thermodynamically stable five-membered dioxolane ring, leaving the primary hydroxyl group at C-3 unreacted. This one-step reaction provides direct access to the desired this compound. The use of crude glycerol, a byproduct of biodiesel production, makes this an attractive route for synthesizing biopolyols and other value-added chemicals. researchgate.netosti.gov

Reactant 1Reactant 2CatalystProductKey Feature
GlycerolCyclohexanoneAcid (e.g., H₂SO₄, PTSA)This compoundDirect formation of the target molecule from a bio-renewable feedstock.
Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)CyclohexanoneAcid (e.g., H₂SO₄, PTSA)This compoundTransketalization reaction from a protected glycerol derivative.

This synthetic strategy is efficient and aligns with the principles of green chemistry by utilizing a renewable feedstock to produce a complex chemical structure in a high atom-economy reaction.

Synthesis from Cyclohexanone and Derivatives

The formation of the 2,7-dioxaspiro[4.5]decane core frequently employs cyclohexanone or its derivatives as the starting material for the six-membered ring. The key reaction is an acid-catalyzed ketalization with a suitable three-carbon diol or triol to form the five-membered dioxolane ring.

A general and direct approach involves the reaction of cyclohexanone with glycerol (propane-1,2,3-triol) or a protected glycerol derivative. Under acidic conditions, the carbonyl group of cyclohexanone reacts with two hydroxyl groups of the glycerol backbone to form the spiroketal. The primary hydroxyl group of the glycerol moiety remains as the methanol substituent at the C3 position of the spirocycle.

Variations of this method have been documented for analogous structures. For instance, the synthesis of 1,4-dioxaspiro[4.5]decane derivatives has been achieved through the sonochemical-assisted reaction between cyclohexanone and methyl 9,10-dihydroxyoctadecanoate, catalyzed by montmorillonite KSF clay. researchgate.net This demonstrates the utility of ketone-diol condensation in forming the spiro[4.5]decane system. Similarly, other studies report the reaction of cyclohexanone with 3-mercaptopropane-1,2-diol in the presence of an acid catalyst to form related sulfur-containing spiro-compounds. unimore.it

Derivatives of cyclohexanone, such as 2-acetylcyclohexanone (B32800), have also been utilized. In one pathway, the carbonyl of the cyclohexanone ring is first protected as an ethylene (B1197577) ketal before further reactions are performed on the acetyl group. researchgate.net This strategy allows for selective functionalization while preserving the ketone functionality that will ultimately form the spiro-center.

Table 1: Examples of Spiro[4.5]decane Synthesis from Cyclohexanone Derivatives This table is interactive. You can sort and filter the data.

Starting Material Reagent Catalyst Product Type Reference
Cyclohexanone Methyl 9,10-dihydroxyoctadecanoate Montmorillonite KSF 1,4-Dioxaspiro[4.5]decane researchgate.net
Cyclohexanone 3-Mercaptopropane-1,2-diol HClO₄/SiO₂ 1-Oxa-4-thiaspiro[4.5]decane unimore.it
2-Acetylcyclohexanone Ethylene glycol Acid 1,4-Dioxaspiro[4.5]decane (ketal protection) researchgate.net

Derivatization of Pre-formed Spiro[4.5]decane Ring Systems

Once the fundamental 2,7-dioxaspiro[4.5]decane skeleton is assembled, further chemical modifications can be introduced. This approach is valuable for creating a library of analogues for structure-activity relationship studies. Derivatization can occur on either the cyclohexane or the dioxolane portion of the molecule.

One prominent example involves the use of 1-(1,4-dioxaspiro nih.govmiami.edudec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a potent 5-HT1A receptor agonist. unimore.it In the synthesis of its analogues, the pre-formed 1,4-dioxaspiro[4.5]dec-2-ylmethyl moiety is alkylated with various amines, demonstrating derivatization via the methanol group on the five-membered ring. unimore.it

Another strategy involves starting with a functionalized cyclohexanone to create a spiro[4.5]decane with a handle for further reactions. For example, 2-acetylcyclohexanone can be converted to 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. researchgate.net This vinyl iodide derivative serves as a versatile intermediate for subsequent palladium-catalyzed reactions, such as aminocarbonylation, to introduce amide functionalities onto the cyclohexane ring of the spiro-system. researchgate.net

These examples underscore the flexibility of post-synthesis modification, allowing for the introduction of diverse functional groups onto the stable spiroketal core.

Stereoselective and Asymmetric Synthesis of this compound Analogues

The synthesis of enantiomerically pure spiroketals is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies have been developed to control the stereochemistry at the spiro-center and other chiral carbons within the molecule.

A notable approach utilizes chiral starting materials from the "chiral pool." For instance, D-glucose has been used as a precursor for the stereoselective synthesis of 1,6,9-trioxaspiro[4.5]decanes, which are structural analogues. researchgate.net Another powerful method involves an asymmetric cyclization induced by a chiral auxiliary. The enantioselective synthesis of 1,6-dioxaspiro[4.5]decane has been achieved via an intramolecular Michael addition of a hydroxyl group to a chiral vinylic sulfoxide (B87167) moiety, where the sulfinyl group directs the stereochemical outcome of the ring formation.

Chiral Catalyst Applications in Spiroketal Synthesis

Asymmetric catalysis is a cornerstone for producing enantiomerically pure compounds, and this extends to spiroketal synthesis. chiralpedia.com Chiral catalysts, including transition metal complexes and organocatalysts, create a chiral environment that favors the formation of one enantiomer over the other. chiralpedia.comnumberanalytics.com

While specific applications of chiral catalysts for the direct synthesis of this compound are not extensively detailed, the principles can be applied to key synthetic steps. For example, a chiral catalyst could be used for:

Asymmetric Dihydroxylation: The enantioselective dihydroxylation of a cyclohexylidene-containing alkene precursor would create a chiral diol, which upon acid-catalyzed cyclization, could lead to an enantiomerically enriched spiroketal.

Catalytic Asymmetric Cyclization: Chiral Brønsted acids or Lewis acids can catalyze the ketalization reaction itself, potentially inducing stereoselectivity at the spiro-center.

Asymmetric Hydrogenation: A prochiral precursor could be hydrogenated using a chiral catalyst, such as one containing a BINAP or DuPhos ligand, to set a key stereocenter before the spirocyclization step. numberanalytics.com

Axially chiral organocatalysts have demonstrated success in constructing other spirocyclic systems, such as spirooxindoles, through cascade Michael/cyclization reactions, achieving high enantioselectivity. nih.gov This highlights the potential of using similar catalytic systems to control the stereochemistry of the spiro[4.5]decane framework.

Table 2: Principles of Chiral Catalyst Application in Asymmetric Synthesis This table is interactive. You can sort and filter the data.

Catalyst Type Example Ligand/Catalyst Potential Application in Spiroketal Synthesis Reaction Type Reference
Transition Metal Complex Ru-BINAP Asymmetric hydrogenation of a precursor Hydrogenation numberanalytics.com
Transition Metal Complex Ti/DET Asymmetric epoxidation of an olefinic precursor Epoxidation chiralpedia.com
Organocatalyst Chiral Phosphoric Acid Enantioselective selenocyclization of a precursor Cyclization nih.gov
Organocatalyst Axially Chiral Squaramide Asymmetric cascade reaction to form spiro-ring Michael/Cyclization nih.gov

Resolution Techniques for Enantiopure Spiroketal Intermediates

When a synthesis produces a racemic mixture of a spiroketal or its precursor, resolution techniques can be employed to separate the enantiomers.

Classical Resolution: This method involves reacting the racemic mixture, which must contain an acidic or basic functional group, with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. For instance, a spiroketal intermediate functionalized with a carboxylic acid could be resolved using a chiral amine like brucine (B1667951) or (-)-strychnine. This principle has been successfully applied in the resolution of other complex chiral molecules. miami.edu

Kinetic Resolution: In kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or enzyme than the other. This results in the separation of the unreacted, enantiomerically enriched starting material from the product. For example, a lipase (B570770) enzyme could be used to selectively acylate the primary alcohol of one enantiomer of racemic this compound, allowing the separation of the acylated product from the unreacted, enantiomerically pure alcohol.

Biocatalytic Approaches to Chiral Spiro[4.5]decane Derivatives

Biocatalysis utilizes enzymes or whole microbial cells as catalysts, offering high selectivity under mild reaction conditions. nih.gov These green chemistry tools are increasingly used for the synthesis of chiral pharmaceutical intermediates. nih.govresearchgate.net

For chiral spiro[4.5]decane derivatives, biocatalysis could be applied in several ways:

Enzymatic Resolution: As mentioned above, enzymes like lipases are highly effective for the kinetic resolution of racemic alcohols via enantioselective acylation or hydrolysis.

Asymmetric Reduction: Oxidoreductase enzymes, often from yeast (e.g., Saccharomyces cerevisiae), can reduce a ketone precursor to a chiral alcohol with high enantioselectivity. researchgate.net A prochiral diketone precursor to the spiroketal could be selectively reduced to create a chiral hydroxyketone, which then cyclizes to form an enantiomerically enriched spiroketal.

Asymmetric Hydroxylation: Monooxygenase enzymes can introduce hydroxyl groups onto a prochiral substrate with high regio- and enantioselectivity, which could be a key step in preparing a chiral diol precursor for spiroketalization. nih.gov

The use of biocatalysis represents a powerful and sustainable strategy for accessing enantiomerically pure spiroketal building blocks. nih.gov

Advanced Reaction Chemistry of 2,7 Dioxaspiro 4.5 Decan 3 Yl Methanol Derivatives

Functional Group Transformations of the Methanol (B129727) Moiety

The primary alcohol group in {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is a versatile handle for a variety of functional group interconversions. These transformations are fundamental in modifying the molecule's properties or for its incorporation into larger, more complex structures.

Reductive transformations of the methanol moiety primarily involve the deoxygenation of the alcohol to a methyl group. This conversion can be achieved through a two-step process: activation of the hydroxyl group followed by reduction. A common method involves the conversion of the alcohol to a tosylate or mesylate, which is then reduced using a hydride source like lithium aluminum hydride (LiAlH₄).

Another approach is the Barton-McCombie deoxygenation, where the alcohol is converted to a thiocarbonyl derivative, such as a xanthate, which is then treated with a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride or a safer alternative like tris(trimethylsilyl)silane).

Table 1: Representative Reductive Transformations of Primary Alcohols This table illustrates common reductive methods applicable to the methanol moiety of this compound, based on general alcohol chemistry.

Reaction TypeReagentsIntermediateProduct
Reduction of Tosylate1. TsCl, Pyridine 2. LiAlH₄{2,7-Dioxaspiro[4.5]decan-3-yl}methyl tosylate3-Methyl-2,7-dioxaspiro[4.5]decane
Barton-McCombie Deoxygenation1. NaH, CS₂, MeI 2. Bu₃SnH, AIBNS-methyl xanthate ester3-Methyl-2,7-dioxaspiro[4.5]decane

The hydroxyl group of the methanol moiety is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a good leaving group. This is typically achieved by protonation in the presence of a strong acid or by converting it into an ester of a strong acid, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). Halogenation can also be accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Once activated, the resulting derivative can undergo Sₙ2 reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups.

Table 2: Nucleophilic Substitution Reactions of Activated this compound This table provides examples of nucleophilic substitutions on activated derivatives of the title compound. The specific yields and conditions would require experimental validation.

Activated DerivativeNucleophileProductFunctional Group Introduced
{2,7-Dioxaspiro[4.5]decan-3-yl}methyl tosylateNaN₃ (Sodium azide)3-(Azidomethyl)-2,7-dioxaspiro[4.5]decaneAzide (B81097) (-N₃)
{2,7-Dioxaspiro[4.5]decan-3-yl}methyl bromideNaCN (Sodium cyanide){2,7-Dioxaspiro[4.5]decan-3-yl}acetonitrileNitrile (-CN)
{2,7-Dioxaspiro[4.5]decan-3-yl}methyl tosylateNaSPh (Sodium thiophenoxide)3-((Phenylthio)methyl)-2,7-dioxaspiro[4.5]decaneThioether (-SPh)

Ring Transformations and Skeletal Rearrangements

The 2,7-dioxaspiro[4.5]decane core is a spiroketal, a structural motif found in numerous natural products. The stability and reactivity of this system are influenced by factors such as the anomeric effect and ring strain.

Spiroketals can undergo rearrangements in the presence of Lewis or Brønsted acids. These reactions often proceed through an intermediate oxocarbenium ion, formed by the cleavage of one of the C-O bonds within the ketal system. The fate of this intermediate can vary, leading to isomerization to a more stable spiroketal, or in the presence of suitable neighboring groups, intramolecular cyclizations or rearrangements. For example, a tandem Prins/pinacol cascade process has been utilized for the synthesis of oxaspiro[4.5]decan-1-one scaffolds, showcasing the utility of Lewis acid catalysis in forming such ring systems. While not the 2,7-dioxa system, this demonstrates the potential for complex rearrangements.

The spiroketal moiety is essentially a cyclic acetal (B89532) and is therefore susceptible to hydrolysis under acidic conditions. The reaction is reversible and proceeds via protonation of one of the ring oxygens, followed by ring opening to form a hemiacetal and a free hydroxyl group. Further reaction can lead to the complete hydrolysis to a dihydroxy ketone. The rate of hydrolysis is dependent on the pH and the steric and electronic environment around the spirocenter. In the case of 2,7-dioxabicyclo[2.2.1]heptane, a related strained system, acid-catalyzed hydrolysis was found to be extremely rapid.

Selective ring-opening can also be achieved using reductive cleavage methods. Reagents such as diisobutylaluminium hydride (DIBAL-H) or triethylsilane in the presence of a Lewis acid can reductively open the ketal to afford the corresponding diol ethers. The regioselectivity of such an opening would be influenced by steric hindrance and the stability of the intermediate carbocation or radical.

Formation of Complex Adducts and Conjugates

The methanol functionality of this compound serves as an excellent attachment point for the formation of more complex molecules. Through esterification or etherification reactions, the core structure can be conjugated to other molecules of interest, such as fluorescent tags, polymers, or biologically active compounds.

For example, esterification with an activated carboxylic acid (like an acid chloride or anhydride) or via carbodiimide-mediated coupling (e.g., with DCC or EDC) would link the spiroketal to another molecule through an ester bond. Similarly, Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, can form stable ether linkages.

Schiff Base Formation with Dioxaspiro[4.5]decane Scaffolds

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically synthesized through the condensation of a primary amine with an aldehyde or ketone. orientjchem.orgresearchgate.netiosrjournals.org This reaction is a cornerstone of organic synthesis for creating C=N bonds and is often catalyzed by acid under conditions that facilitate the removal of water. libretexts.org

The subject compound, this compound, is a primary alcohol and thus cannot directly form a Schiff base. To participate in this reaction, the alcohol functionality must first be converted into a carbonyl group or a primary amine.

Oxidation to Aldehyde : Oxidation of the primary alcohol would yield the corresponding aldehyde, (2,7-Dioxaspiro[4.5]decan-3-yl)carbaldehyde. This aldehyde could then readily react with various primary amines to form a diverse range of Schiff bases.

Conversion to Amine : Alternatively, the alcohol could be converted to the primary amine, (2,7-Dioxaspiro[4.5]decan-3-yl)methanamine, via methods such as tosylation followed by nucleophilic substitution with an azide and subsequent reduction. This amine derivative would then serve as the nucleophile in a condensation reaction with various aldehydes or ketones.

While specific examples for the this compound scaffold are not prevalent in the literature, the general principles are well-established. For instance, steroidal spiroketals have been converted to their amine derivatives, which then undergo cyclization reactions, demonstrating the reactivity of amines on such scaffolds. nih.gov The reaction conditions typically involve refluxing the amine and carbonyl compound in a suitable solvent like ethanol (B145695) or methanol, sometimes with a catalytic amount of acid. iosrjournals.orgijfmr.com

Table 1: Representative Conditions for Schiff Base Formation This table is illustrative, based on general procedures, as direct data for the specified scaffold is unavailable.

Carbonyl/Amine PrecursorCo-reactantCatalystSolventConditionsProduct Type
(2,7-Dioxaspiro[4.5]decan-3-yl)carbaldehydeAnilineAcetic Acid (catalytic)EthanolReflux, 2-4 hN-Phenyl imine
(2,7-Dioxaspiro[4.5]decan-3-yl)methanamineBenzaldehydeNone or p-TsOHMethanolRoom Temp to Reflux, 1-3 hN-Benzylidene imine
(2,7-Dioxaspiro[4.5]decan-3-yl)methanamineAcetoneNoneMethanolRoom Temp, 24 hN-Isopropylidene imine

Organophosphorus Derivatization of Spiroketals

The primary alcohol of this compound is a prime site for derivatization with organophosphorus reagents to form compounds like phosphate (B84403) esters and phosphonates. These derivatives are significant in medicinal chemistry and materials science.

Phosphate Ester Formation: Phosphate esters can be synthesized by reacting the alcohol with a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base, or with phosphorus pentoxide (P₂O₅). researchgate.netgoogle.com The reaction involves the nucleophilic attack of the alcohol's oxygen on the phosphorus atom, leading to the formation of a P-O bond. Depending on the stoichiometry and reaction conditions, mono-, di-, or tri-substituted phosphate esters can be formed.

Phosphonate (B1237965) Synthesis via the Michaelis-Arbuzov Reaction: A common method for forming a stable phosphorus-carbon (P-C) bond is the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. nih.govjk-sci.com To apply this to this compound, the alcohol must first be converted into a good leaving group, such as a halide (e.g., 3-(iodomethyl)-2,7-dioxaspiro[4.5]decane). The subsequent reaction with a trialkyl phosphite, like triethyl phosphite, proceeds via an Sₙ2 mechanism to form a phosphonium (B103445) intermediate, which then rearranges to the thermodynamically stable phosphonate product. wikipedia.orgjk-sci.com Lewis acids can be used to catalyze this reaction, sometimes allowing it to proceed at room temperature. organic-chemistry.org

Table 2: Potential Organophosphorus Derivatization Reactions This table illustrates potential synthetic pathways based on established organophosphorus chemistry.

Starting MaterialReagent(s)Reaction TypeKey ConditionsProduct
This compound1. PBr₃ 2. P(OEt)₃Michaelis-ArbuzovStep 1: Ether, 0°C Step 2: Heat (120-150°C)Diethyl {(2,7-dioxaspiro[4.5]decan-3-yl)methyl}phosphonate
This compoundPOCl₃, PyridinePhosphorylationAnhydrous solvent (e.g., CH₂Cl₂), 0°C to RT(2,7-Dioxaspiro[4.5]decan-3-yl)methyl dichlorophosphate
3-(Bromomethyl)-2,7-dioxaspiro[4.5]decaneP(OEt)₃, InBr₃ (cat.)Lewis Acid-Mediated Michaelis-ArbuzovRoom TemperatureDiethyl {(2,7-dioxaspiro[4.5]decan-3-yl)methyl}phosphonate

Palladium-Catalyzed Aminocarbonylation for Spiro[4.5]decane Functionalization

Palladium-catalyzed aminocarbonylation is a powerful method for constructing amide functionalities. researchgate.net The reaction typically involves the coupling of an organic halide or triflate with an amine and carbon monoxide, mediated by a palladium catalyst. semanticscholar.orgmdpi.com This transformation is highly valued for its functional group tolerance and broad applicability in synthesizing complex molecules, including pharmaceuticals. mdpi.com

For the functionalization of a spiro[4.5]decane scaffold derived from this compound, the molecule would first need to be converted to a suitable substrate, such as an iodoalkene or an alkyl iodide. For example, transformation of the alcohol to 3-(iodomethyl)-2,7-dioxaspiro[4.5]decane would create a substrate for aminocarbonylation.

The catalytic cycle generally begins with the oxidative addition of the organic halide to a Pd(0) complex. This is followed by the insertion of carbon monoxide to form a palladium(II)-acyl intermediate. Finally, nucleophilic attack by the amine and subsequent reductive elimination yields the amide product and regenerates the Pd(0) catalyst. semanticscholar.org The choice of ligands, such as triphenylphosphine (B44618) (PPh₃) or bidentate ligands like Xantphos, is crucial for controlling the reaction's selectivity and efficiency. mdpi.com While direct aminocarbonylation of the title compound is not reported, studies on iodoalkenes with similar spiroketal structures demonstrate the feasibility of this approach.

Table 3: Example of Palladium-Catalyzed Aminocarbonylation on a Related Scaffold Data is based on analogous systems to illustrate the reaction's potential.

SubstrateAmineCatalyst SystemCO PressureSolventTemperatureYield
1-IodocyclohexeneNortropinonePd(OAc)₂ / 2 PPh₃40 barToluene100°C77% mdpi.com
IodobenzeneMorpholinePd(OAc)₂ / Xantphos10 barToluene100°C98%
3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane (Hypothetical)BenzylaminePd(PPh₃)₄1-50 barDMF or Toluene80-120°CN/A

Conformational Analysis and Stereochemical Aspects of 2,7 Dioxaspiro 4.5 Decan 3 Yl Methanol and Analogues

Conformational Preferences of the 1,4-Dioxaspiro[4.5]decane Ring System in Derivatives

Five-membered rings, such as the 1,3-dioxolane (B20135) moiety, are characterized by their conformational flexibility. A planar conformation is energetically unfavorable due to significant torsional strain from eclipsing C-H and C-O bonds. To alleviate this strain, the ring puckers into non-planar forms. The two most common low-energy conformations for a 1,3-dioxolane ring are the envelope (C_s symmetry) and the half-chair or twist (C_2 symmetry) conformations. acs.org

In the envelope conformation, one atom is puckered out of the plane formed by the other four. In the half-chair conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these forms is very low, leading to a dynamic equilibrium where the ring undergoes rapid conformational interconversion, a phenomenon known as pseudorotation. acs.org For substituted 1,3-dioxolanes, the position of the substituent can favor one conformation over the others to minimize steric interactions. acs.org

The cyclohexane (B81311) ring overwhelmingly adopts the chair conformation , which is the most stable arrangement for a six-membered ring. This conformation effectively eliminates both angle strain (with C-C-C bond angles close to the ideal tetrahedral angle of 109.5°) and torsional strain (all adjacent bonds are staggered). Other conformations, such as the boat, twist-boat, and half-chair, are significantly higher in energy due to steric repulsions (e.g., flagpole interactions in the boat) and torsional strain from eclipsed bonds.

The energy difference between the chair and the next most stable conformer, the twist-boat, is approximately 5.5 kcal/mol, meaning that at room temperature, over 99.9% of unsubstituted cyclohexane molecules exist in the chair form. The cyclohexane portion of the 1,4-dioxaspiro[4.5]decane system is likewise expected to exist almost exclusively in this stable chair conformation.

ConformationRelative Energy (kcal/mol)Key Strain Features
Chair0No significant angle or torsional strain.
Half-Chair~10.8High angle and torsional strain (transition state).
Twist-Boat~5.5Reduced torsional and steric strain compared to boat.
Boat~7.0Torsional strain and steric (flagpole) strain.

Chirality and Stereoisomerism within the Dioxaspiro[4.5]decane Framework

Chirality is a key feature of many substituted dioxaspiro[4.5]decane derivatives. A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality is the presence of a stereocenter, typically a carbon atom bonded to four different groups.

For the target molecule, [(1,4-Dioxaspiro[4.5]decan-2-yl)]methanol , the carbon at position 2 (C2) of the dioxolane ring is bonded to four different groups: a hydrogen atom, a hydroxymethyl group (-CH₂OH), the oxygen atom at position 1 (O1), and the spiro carbon (C5) via the C-O4 bond. Therefore, C2 is a chiral center, and the molecule can exist as a pair of enantiomers:

(2R)-[(1,4-Dioxaspiro[4.5]decan-2-yl)]methanol

(2S)-[(1,4-Dioxaspiro[4.5]decan-2-yl)]methanol

The spiro atom itself (C5) is not a stereocenter in the parent 1,4-dioxaspiro[4.5]decane because the two pathways around the cyclohexane ring (C5-C6-...-C10) and (C5-C10-...-C6) are identical. However, if the cyclohexane ring is asymmetrically substituted, the spiro atom can also become a stereocenter, leading to the possibility of diastereomers. For a molecule with 'n' stereocenters, a maximum of 2^n stereoisomers are possible.

Number of Chiral Centers (n)Maximum Number of Stereoisomers (2^n)Types of Isomers Possible
1 (e.g., at C2)2Pair of enantiomers (R/S)
2 (e.g., at C2 and C8)4Two pairs of enantiomers (diastereomeric to each other)

Influence of Substituents on Molecular Conformation and Stability

Substituents on either ring can significantly influence the conformational equilibrium and stability of the molecule. On the cyclohexane ring, a bulky substituent will strongly prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions (steric strain) with the axial hydrogens on the same face of the ring.

For the hydroxymethyl substituent at C2 of the dioxolane ring, the conformational preference is more complex, involving a balance between steric and electronic effects. A key electronic factor is the anomeric effect . wikipedia.orgdypvp.edu.in This effect describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom in a ring (the anomeric carbon) to favor an axial orientation, even if this position is more sterically hindered. wikipedia.org This preference is rationalized by a stabilizing hyperconjugation interaction between a lone pair on the ring's endocyclic oxygen (O4) and the antibonding (σ*) orbital of the C2-O1 bond when it is in the axial position. dypvp.edu.in

Therefore, the hydroxymethyl group at C2 of the dioxolane ring will adopt a conformation that represents the lowest energy balance between:

Steric Hindrance: An equatorial-like position is generally favored to minimize steric clashes with other parts of the molecule.

Anomeric Effect: An axial-like position is electronically favored due to stabilizing hyperconjugation.

The preferred orientation will depend on the electronic nature and size of the substituent and the solvent environment. For a hydroxymethyl group, the anomeric effect is present but may not be as dominant as for a smaller, more electronegative group like a halogen, meaning both conformers may be significantly populated at equilibrium. unimore.it

Spectroscopic Characterization and Structural Elucidation Techniques for 2,7 Dioxaspiro 4.5 Decan 3 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the connectivity and stereochemistry of organic compounds. Both ¹H and ¹³C NMR are instrumental in piecing together the molecular puzzle of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol derivatives.

In ¹H NMR, the chemical shifts (δ), coupling constants (J), and multiplicity of proton signals provide a wealth of information. The protons within the spiroketal rings and on the methanol (B129727) substituent exhibit characteristic chemical shifts that are highly sensitive to their local electronic environment and spatial orientation. For instance, protons adjacent to the oxygen atoms of the dioxaspiro rings are expected to resonate at a lower field (higher δ value) due to the deshielding effect of the electronegative oxygen atoms. The coupling constants between neighboring protons are crucial for establishing the relative stereochemistry of the substituents on the rings.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing a detailed picture of the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. The spiro carbon, being bonded to two oxygen atoms, typically shows a characteristic resonance at a significantly downfield position. The carbon atoms of the cyclohexane (B81311) and tetrahydrofuran (B95107) rings, as well as the methanol side chain, can be assigned based on their chemical shifts and through the use of two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals.

Table 1: Representative ¹H and ¹³C NMR Data for Dioxaspiro[4.5]decane Derivatives

Position Representative ¹³C Chemical Shift (δ, ppm) Representative ¹H Chemical Shift (δ, ppm)
Spiro Carbon (C5) 95 - 110 -
O-C-O Carbons 60 - 80 3.5 - 4.5
CH₂OH (Carbon) 60 - 65 -
CH₂OH (Protons) - 3.4 - 3.8

Note: The exact chemical shifts can vary depending on the specific substitution pattern and the solvent used for analysis.

Mass Spectrometry (MS) Applications in Compound Identification (HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable in the study of this compound derivatives.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized derivative.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for analyzing complex mixtures and for identifying individual components. The electron ionization (EI) mass spectra of dioxaspiro[4.5]decane derivatives typically exhibit characteristic fragmentation patterns. The molecular ion peak may be observed, and fragmentation often involves the cleavage of the spiroketal rings, leading to the formation of stable carbocations. The fragmentation pattern can provide valuable clues about the structure of the molecule. For a related compound, 1,4-Dioxaspiro[4.5]decane, the mass spectrum shows characteristic fragmentation that can be indicative of the spiroketal core.

Table 2: Predicted Mass Spectrometry Data for this compound (C₉H₁₆O₃)

Ion Predicted m/z
[M+H]⁺ 173.1172
[M+Na]⁺ 195.0991

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative will display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group in the methanol moiety. The C-O stretching vibrations of the ether linkages within the dioxaspiro rings typically appear as strong bands in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the aliphatic cyclohexane and tetrahydrofuran rings are observed around 2850-3000 cm⁻¹. The presence and position of these bands can confirm the presence of the key functional groups within the molecule. For the related compound, 2,7-dimethyl-1,6-dioxaspiro[4.5]decane, the vapor phase IR spectrum provides a reference for the characteristic absorptions of the dioxaspiroketal core. spectrabase.com

Table 3: Characteristic Infrared Absorption Frequencies

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H Stretch (Alcohol) 3200 - 3600 (broad)
C-H Stretch (Aliphatic) 2850 - 3000

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is capable of providing precise bond lengths, bond angles, and torsional angles, as well as the absolute stereochemistry of chiral centers.

Chiral Chromatography for Enantiomeric Purity Assessment (HPLC)

Many derivatives of this compound are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to be able to separate them and determine the enantiomeric purity of a sample. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose.

In chiral HPLC, the stationary phase is modified with a chiral selector that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. By comparing the chromatogram of a sample to that of a racemic standard, the enantiomeric excess (ee) can be accurately determined.

Table 4: Mentioned Compounds

Compound Name
This compound
1,4-Dioxaspiro[4.5]decane

Theoretical and Computational Studies on Dioxaspiro 4.5 Decane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. For dioxaspiro[4.5]decane systems, DFT calculations are instrumental in determining optimized molecular geometries, bond lengths, bond angles, and dihedral angles. These calculations can accurately predict the distribution of electron density, highlighting regions susceptible to nucleophilic or electrophilic attack.

Key energetic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In a study on a 1,5-dioxaspiro[5.5]undecane derivative, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to compute the HOMO-LUMO energy gap, which was found to be 3.714 eV, indicating high stability. researchgate.net Similar calculations for dioxaspiro[4.5]decane systems would provide comparable insights.

Furthermore, DFT can be employed to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for different conformations or isomers of dioxaspiro[4.5]decane derivatives. This allows for the prediction of the relative stabilities of various stereoisomers, which is crucial given the chiral nature of many spiroketals.

Table 1: Representative DFT-Calculated Electronic Properties for a Dioxaspiro[4.5]decane System

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.0 eV
Dipole Moment2.1 D
Total Energy-537.0 Hartree

Note: The data in this table is illustrative and based on typical values for similar organic molecules, as specific data for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is not available.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The conformational flexibility of the five- and six-membered rings in the dioxaspiro[4.5]decane framework is a key determinant of its biological activity and physical properties. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary computational tools for exploring the conformational landscape of such molecules.

Molecular mechanics force fields (e.g., MMFF94, AMBER) provide a computationally efficient way to calculate the potential energy of a molecule as a function of its geometry. By systematically varying bond angles and dihedrals, a potential energy surface can be mapped out, identifying low-energy conformers. For complex spiroketals within macrolide structures, molecular mechanics calculations have been used to show that certain conformations can be energetically unfavorable due to steric repulsions, such as 1,3-diaxial interactions. beilstein-journals.org

Table 2: Key Conformational Features of Dioxaspiro[4.5]decane Systems from MM/MD

FeatureDescription
Ring PuckerThe six-membered ring typically adopts a chair conformation, while the five-membered ring can exist in envelope or twist conformations.
Anomeric EffectThe preference for an axial orientation of an electronegative substituent at the anomeric carbon (C-5) significantly influences conformational stability.
Dihedral AnglesSpecific O-C-C-O and C-O-C-O dihedral angles define the overall shape and are key parameters in conformational analysis.

Note: This table describes general conformational features expected for dioxaspiro[4.5]decane systems based on principles of stereochemistry and computational studies of related spiroketals.

Mechanistic Investigations of Spiroketalization and Transformation Reactions

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For dioxaspiro[4.5]decane systems, this includes the investigation of their formation (spiroketalization) and subsequent transformations. DFT calculations are commonly used to map the reaction pathway, locating transition states and intermediates. By calculating the activation energies, the feasibility of a proposed mechanism can be assessed.

The formation of spiroketals typically proceeds via the acid-catalyzed cyclization of a hydroxy ketone or a related precursor. Computational studies can model the protonation steps, the nucleophilic attack of the hydroxyl group, and the subsequent ring closure. These studies can also explain the stereochemical outcome of the reaction, predicting which diastereomer will be preferentially formed. For instance, investigations into related spiroketal formations have explored both SN1 and SN2-type mechanisms, using computational methods to provide support for a particular pathway based on calculated energy barriers and the nature of intermediates. nih.gov

Furthermore, computational methods can be applied to study the rearrangement and degradation pathways of dioxaspiro[4.5]decane systems under various conditions. This is particularly relevant for understanding the stability of these compounds and predicting potential byproducts in synthetic routes.

Prediction of Spectroscopic Parameters and Reactivity Trends

Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for structure elucidation and confirmation. For dioxaspiro[4.5]decane derivatives, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data can confirm the proposed structure and stereochemistry. While challenges remain, especially for complex and flexible molecules, the accuracy of these predictions has significantly improved.

Infrared (IR) and Raman vibrational frequencies can also be calculated using DFT. The computed vibrational modes can be compared with experimental spectra to aid in the assignment of characteristic peaks, such as C-O stretching frequencies within the spiroketal core.

Finally, reactivity trends can be predicted by analyzing various electronic parameters derived from DFT calculations. For example, the calculated electrostatic potential map can identify sites prone to electrophilic or nucleophilic attack. Fukui functions and local softness indices can provide more quantitative measures of site-specific reactivity, guiding synthetic chemists in planning chemical modifications of the dioxaspiro[4.5]decane scaffold.

Applications in Advanced Organic Synthesis

Role as Chiral Building Blocks and Synthetic Intermediates

The unique stereochemical and conformational properties of the 2,7-dioxaspiro[4.5]decane skeleton make its derivatives, such as {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, highly valuable as chiral building blocks. rsc.org Spiroketals are chiral molecules, even when unsubstituted, due to the presence of a spirocyclic center. mdpi.com This inherent chirality can be leveraged to control stereochemistry in complex synthetic sequences. The functional methanol (B129727) group at the C-3 position provides a convenient handle for further chemical transformations, allowing for the elongation of carbon chains or the introduction of other functional groups, thus serving as a versatile synthetic intermediate.

Spiroketal units are core components of many biologically active natural products, including antibiotics, pheromones, and marine toxins. rsc.orgsemanticscholar.org Consequently, the development of synthetic routes to chiral spiroketal building blocks is crucial for the total synthesis of these complex targets. For instance, the enantiomers of 7-Methyl-1,6-dioxaspiro[4.5]decane, a pheromone of the common wasp, have been synthesized, highlighting the importance of stereocontrolled access to such scaffolds. nih.gov While direct examples involving this compound are not extensively documented, its structural similarity to these naturally occurring motifs underscores its potential as a key intermediate in the asymmetric synthesis of novel pharmaceuticals and natural product analogues. The synthesis of the rubromycins, which feature a bisbenzannulated acs.orgacs.org‐spiroketal, further illustrates the enzymatic strategies nature employs and inspires chemists to develop for assembling these complex pharmacophores. nih.gov

The rigid spiroketal framework is an excellent starting point for the construction of more elaborate polycyclic systems. The defined three-dimensional orientation of substituents on the spiroketal core can direct the stereochemical outcome of subsequent ring-forming reactions. Various synthetic strategies have been developed to forge complex molecular architectures from simpler building blocks, with transition-metal catalysis playing a key role. nih.gov Methodologies such as domino reactions, which form several new bonds in a single process, are particularly powerful for rapidly increasing molecular complexity from spiroketal precursors. rsc.org

The dioxaspiro[4.5]decane scaffold has been identified as a privileged structure in medicinal chemistry. Derivatives of this core have been shown to exhibit significant biological activity. For example, research into 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine demonstrated its potent activity as a 5-HT1A receptor agonist. nih.govunimore.it Further studies on related 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives led to the identification of novel partial agonists with high potency and selectivity, possessing promising neuroprotective and antinociceptive activities. nih.gov Additionally, a fluorinated 1,4-dioxa-8-azaspiro[4.5]decane derivative has been developed as a potent tumor imaging agent, highlighting the utility of this scaffold in diagnostics. nih.gov These examples strongly suggest that the this compound scaffold is a promising precursor for the development of new therapeutic and diagnostic agents.

Table 1: Bioactive Molecules Based on Dioxaspiro[4.5]decane Scaffolds
Compound ClassScaffold TypeBiological Target/ApplicationKey Finding
Arylpiperazines1,4-Dioxaspiro[4.5]decane5-HT1A ReceptorPotent partial agonism. nih.govunimore.it
Thiaspiro Derivatives1-Oxa-4-thiaspiro[4.5]decane5-HT1A ReceptorHigh potency (pD2 = 9.58) and efficacy. nih.gov
Fluorinated Amines1,4-Dioxa-8-azaspiro[4.5]decaneσ1 ReceptorHigh accumulation in tumors for PET imaging. nih.gov

Ligand Design in Coordination Chemistry

The well-defined geometry of spirocyclic frameworks makes them attractive platforms for the design of specialized ligands for coordination chemistry. Ligands built upon a spiro core can enforce specific coordination geometries and electronic properties upon a metal center. While the direct use of this compound in ligand design is an emerging area, the principle has been demonstrated with related structures. For example, bimetallic complexes of spiro-linked aza-crown ethers have been studied as catalysts for the cleavage of phosphate (B84403) esters. nih.gov The spiro backbone serves to hold two metal ions in close proximity, enabling cooperative catalysis. The oxygen atoms within the 2,7-dioxaspiro[4.5]decane structure, along with the hydroxyl group of the methanol substituent, could act as donor sites for metal coordination, potentially forming novel chiral catalysts for asymmetric synthesis.

Exploration in Materials Science and Industrial Applications (e.g., Biolubricant Candidates)

The derivation of industrial chemicals from renewable feedstocks is a cornerstone of green chemistry. Spiroketal structures derived from natural resources like fatty acids are being explored for various applications. A notable example is the synthesis of 1,4-dioxaspiro[4.5]decane derivatives from oleic acid, which have shown promise as candidates for biolubricants. researchgate.net Biolubricants are biodegradable and non-toxic alternatives to petroleum-based lubricants. mdpi.commdpi.com The synthesis involves the ketalization of a dihydroxy fatty acid derivative with cyclohexanone (B45756). researchgate.net The resulting spiro-compound exhibits physicochemical properties, such as viscosity and oxidative stability, that make it suitable for lubricant applications. researchgate.netresearchgate.net Although this research focused on the 1,4-isomer, it establishes a clear precedent for the potential of other dioxaspiro[4.5]decane isomers, including those derived from this compound, in the development of sustainable industrial materials.

Table 2: Physicochemical Properties of a Synthesized 1,4-Dioxaspiro[4.5]decane Derivative
CompoundAppearanceYield (%)
Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoateYellow viscous liquid45.12 researchgate.net

Development of Novel Synthetic Methodologies Leveraging the Spiroketal Scaffold

The synthesis of the spiroketal core itself remains an active area of research, leading to the development of innovative chemical transformations. rsc.org Traditional methods often rely on acid-catalyzed spiroketalization of dihydroxy ketone precursors, which typically yields the thermodynamically most stable isomer. mdpi.com However, to access less stable or kinetically favored isomers, new methods are required. Recent advances have focused on transition metal-catalyzed reactions. Gold and palladium catalysts, for instance, have been used to effect the spiroketalization of alkyne-diol precursors under mild conditions. nih.govresearchgate.net Other approaches include Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides, which allows for stereocontrolled synthesis that is not reliant on thermodynamic control. acs.org These novel methodologies not only provide access to a wider range of spiroketal structures but also expand the toolkit of the synthetic organic chemist for constructing complex molecules.

Future Directions and Emerging Research Avenues for 2,7 Dioxaspiro 4.5 Decan 3 Yl Methanol Research

Catalytic Strategies for Enhanced Efficiency and Selectivity in Spiroketal Synthesis

The synthesis of spiroketals, including the {2,7-Dioxaspiro[4.5]decan-3-yl}methanol framework, is continually evolving, with a strong emphasis on developing more efficient and highly selective catalytic methods. Modern synthetic challenges demand not only high yields but also precise control over stereochemistry, which is crucial for the biological activity of many spiroketal-containing molecules.

Transition-metal catalysis has emerged as a powerful tool for constructing spiroketal systems. Catalysts based on gold, iridium, and palladium have demonstrated remarkable efficiency in promoting the cyclization of precursor molecules. For instance, gold(I) catalysts have been effectively used in the cyclization of alkynyl diols to form spiroketals under mild conditions. Similarly, iridium catalysts have been employed in enantioselective cascade reactions to produce chiral spiroketals with excellent enantioselectivities. nih.gov The development of dual-catalytic systems, such as gold and iridium sequential catalysis, offers a promising avenue for complex cascade reactions, enabling the efficient synthesis of intricate spiroketal structures from simple starting materials. nih.gov

Another key area of development is the use of Brønsted acid co-catalysis in conjunction with transition metals. This approach has been shown to enhance the efficiency and enantioselectivity of spiroketal formation. unimore.it The future in this field will likely involve the design of novel chiral ligands for transition metals and the exploration of new catalytic combinations to achieve even greater control over the spiroketalization process. The ultimate goal is to develop catalytic systems that are not only highly efficient and selective but also robust and applicable to a wide range of substrates for the synthesis of derivatives of this compound.

Table 1: Comparison of Catalytic Systems for Spiroketal Synthesis
Catalyst SystemKey AdvantagesPotential Application for this compound
Gold(I) CatalysisMild reaction conditions, high efficiency for alkyne cyclization.Efficient cyclization of appropriate acyclic precursors.
Iridium CatalysisHigh enantioselectivity in cascade reactions.Stereocontrolled synthesis of specific enantiomers.
Dual Gold/Iridium CatalysisEnables complex cascade reactions for rapid assembly of spiroketals. nih.govOne-pot synthesis from simple starting materials.
Iridium and Brønsted Acid Co-catalysisEnhanced efficiency and enantioselectivity. unimore.itImproved yields and stereochemical purity.

Exploration of Novel Reactivity Patterns for the Dioxaspiro[4.5]decane Scaffold

The inherent reactivity of the dioxaspiro[4.5]decane scaffold, including that of this compound, presents a fertile ground for discovering novel chemical transformations. The presence of the spiroketal moiety, along with the hydroxyl group in the side chain, offers multiple sites for functionalization and derivatization, paving the way for the creation of diverse molecular architectures.

Future research is expected to focus on leveraging the unique electronic and conformational properties of the spiroketal core to direct chemical reactions. For instance, the development of cascade reactions that are initiated by the opening or rearrangement of the spiroketal ring could lead to the synthesis of complex polycyclic systems. Furthermore, the hydroxyl group of this compound can serve as a handle for introducing a wide array of functional groups, enabling the synthesis of libraries of derivatives for biological screening.

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring novel chemical space. By applying DOS principles to the this compound scaffold, it will be possible to generate a wide range of structurally diverse molecules. mskcc.org This can be achieved through a combination of stereoselective synthesis and the application of a variety of chemical transformations to the core structure. Such libraries of compounds will be invaluable for the discovery of new bioactive molecules.

Green Chemistry Principles in the Synthesis and Derivatization of Spiroketals

The integration of green chemistry principles into the synthesis and derivatization of spiroketals like this compound is becoming increasingly important. mdpi.com The goal is to develop environmentally benign processes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the use of sonochemical methods, which employ ultrasound to promote chemical reactions. This technique has been successfully used for the synthesis of 1,4-dioxaspiro[4.5]decane derivatives from oleic acid, a renewable feedstock. researchgate.netnih.gov The application of sonochemistry to the synthesis of this compound could lead to shorter reaction times, higher yields, and milder reaction conditions.

The development of catalytic systems that operate in greener solvents, such as water or ionic liquids, is another important area of research. mdpi.com Furthermore, the use of catalysts derived from abundant and non-toxic metals is highly desirable. The principles of atom economy, which aim to maximize the incorporation of all starting materials into the final product, will also guide the design of new synthetic routes. mdpi.com By adhering to these principles, the chemical industry can reduce its environmental footprint while continuing to produce valuable molecules like this compound and its derivatives.

Table 2: Application of Green Chemistry Principles to Spiroketal Synthesis
Green Chemistry PrincipleApplication in Spiroketal SynthesisExample
Use of Renewable FeedstocksSynthesis of spiroketals from biomass-derived starting materials.Synthesis of dioxaspiro compounds from oleic acid. researchgate.netnih.gov
CatalysisReplacement of stoichiometric reagents with catalytic alternatives. mdpi.comTransition-metal catalyzed spiroketalization.
Safer Solvents and AuxiliariesUse of environmentally benign solvents like water or ionic liquids. mdpi.comAqueous-phase spiroketal synthesis.
Design for Energy EfficiencyUse of energy-efficient methods like sonochemistry or microwave irradiation.Sonochemical synthesis of dioxaspiro compounds. researchgate.netnih.gov

Computational Design and Optimization of Spiroketal-Based Structures

Computational chemistry and molecular modeling are playing an increasingly vital role in the design and optimization of spiroketal-based structures for various applications, including drug discovery. These tools allow researchers to predict the properties of molecules, understand their interactions with biological targets, and guide the synthesis of new compounds with improved activity and selectivity.

For this compound, computational methods can be used to explore its conformational landscape and to identify low-energy conformations that are likely to be biologically active. Docking studies can be performed to predict how derivatives of this compound might bind to specific protein targets. nih.govresearchgate.net This information can then be used to design new molecules with enhanced binding affinity and improved pharmacological profiles.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to establish correlations between the structural features of spiroketal derivatives and their biological activity. These models can then be used to predict the activity of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of candidates for synthesis. The integration of computational design with synthetic chemistry will undoubtedly accelerate the discovery and development of new spiroketal-based therapeutics and functional materials derived from the this compound scaffold.

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